1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
This compound (CAS: 1775302-65-2, molecular weight: 329.38) features a piperidine core substituted with a cyclopropylcarbonyl group and a 3-(4-fluorophenyl)-1,2,4-oxadiazole-methyl moiety. It is classified as an API intermediate, indicating its utility in synthesizing bioactive molecules . The 4-fluorophenyl group and oxadiazole ring contribute to its structural uniqueness, likely influencing receptor binding and metabolic stability.
Properties
IUPAC Name |
cyclopropyl-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-5-3-13(4-6-15)17-20-16(24-21-17)11-12-7-9-22(10-8-12)18(23)14-1-2-14/h3-6,12,14H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSVHSDAMWRTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic compound with potential therapeutic applications. Its structure includes a piperidine core and an oxadiazole moiety, which are known to influence biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Chemical Formula : C18H20FN3O2
- Molecular Weight : 329.38 g/mol
- CAS Number : 1775302-65-2
The compound features a cyclopropylcarbonyl group and a 4-fluorophenyl substituent attached to a piperidine ring, which may enhance its interaction with biological targets.
1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known for its ability to inhibit various enzymes. Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), similar to other oxadiazole derivatives, potentially reducing inflammation and pain .
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing oxadiazole have been investigated for their ability to target specific cancer pathways .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of related compounds:
- Anti-inflammatory Effects : Research indicates that compounds with piperidine and oxadiazole moieties can exhibit significant anti-inflammatory properties. For example, derivatives have been shown to effectively reduce inflammatory markers in vitro .
- Anticancer Properties : A related study demonstrated that oxadiazole-containing compounds could inhibit cell growth in various cancer cell lines by inducing apoptosis .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C18H20FN3O2 |
| Molecular Weight | 329.38 g/mol |
| CAS Number | 1775302-65-2 |
| Potential Activities | Anti-inflammatory, Anticancer |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on COX Inhibition : A series of piperidine derivatives were evaluated for their ability to inhibit COX enzymes. Results indicated that modifications in the structure significantly enhanced selectivity and potency against COX-2 .
- Antitumor Efficacy : In vitro studies on cancer cell lines revealed that compounds with the oxadiazole structure exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
- Mechanism Elucidation : Further investigations into the mechanism of action revealed that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and piperidine moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Compounds featuring the piperidine nucleus are known for their enzyme inhibitory activities. Research indicates that this compound may act as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease . The structure allows for effective binding at the active site of the enzyme, leading to enhanced therapeutic outcomes.
Anticancer Potential
The oxadiazole derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific interactions between the compound and cancer cell receptors are under investigation, indicating a promising avenue for cancer therapy.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound and its derivatives:
- A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized a series of oxadiazole-piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities . The findings indicated that certain derivatives exhibited IC50 values as low as 0.63 μM against acetylcholinesterase.
- Another research effort focused on the docking studies of similar compounds, revealing strong binding interactions with target proteins associated with various diseases . This computational approach aids in predicting the efficacy of new derivatives based on structural similarities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications in Piperidine/Oxadiazole Derivatives
Compound A : 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775402-58-8)
- Structural Difference : Replaces cyclopropylcarbonyl with 4-ethylbenzoyl.
- However, steric hindrance could compromise receptor affinity .
Compound B : V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-piperidin-3-yl]methyl}morpholine)
- Structural Difference : Trifluoromethylphenyl replaces fluorophenyl; morpholine substituent added.
- Functional Impact: The electron-withdrawing trifluoromethyl group enhances oxadiazole stability and receptor (GLP-1R) binding potency. Morpholine improves solubility, contributing to subnanomolar potency in insulin secretion assays .
Compound C : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one
- Structural Difference : Pyrazole replaces oxadiazole; chlorophenyl/fluorophenyl dual substitution.
- Functional Impact : The pyrazole-chlorophenyl group demonstrates broad-spectrum antimicrobial activity , attributed to halogen electronegativity enhancing target interactions. However, the ketone (4-one) reduces lipophilicity compared to the oxadiazole .
Role of Halogen Substituents
- 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s smaller size and higher electronegativity improve metabolic stability and membrane permeability compared to chlorine. This is evident in Compound C, where fluorophenyl contributes to crystal packing via C–H···F hydrogen bonds , stabilizing the solid-state structure .
- Trifluoromethylphenyl (Compound B) : The CF₃ group increases hydrophobicity and resistance to oxidative metabolism, critical for prolonged receptor modulation .
Piperidine vs. Piperazine Scaffolds
- Compound D : 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine
- Structural Difference : Piperazine replaces piperidine; sulfonyl group added.
- Impact : Piperazine’s extra nitrogen allows for hydrogen bonding but reduces conformational flexibility. The sulfonyl group enhances solubility but may introduce off-target interactions .
GLP-1 Receptor Modulation
- V-0219: Demonstrates subnanomolar potency in insulin secretion due to oxadiazole’s electron-deficient nature and morpholine’s solubility-enhancing properties .
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for 1-(cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carbonyl derivatives. For example, reacting 4-fluorobenzonitrile derivatives with hydroxylamine to form amidoximes, followed by coupling with carboxylic acid derivatives under microwave-assisted conditions (70–100°C, 1–2 hours) .
- Step 2 : Introduction of the piperidine moiety. A reductive amination or nucleophilic substitution can attach the oxadiazole-methyl group to the 4-position of piperidine. highlights the use of dichloromethane and sodium hydroxide for similar substitutions, achieving 76% yield after recrystallization in methanol-chloroform .
- Step 3 : Cyclopropylcarbonyl incorporation via acyl chloride or active ester coupling. For stability, low-temperature reactions (0–5°C) with triethylamine as a base are recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify key protons and carbons, such as the cyclopropyl methylene (δ ~1.0–1.5 ppm) and oxadiazole C=N (δ ~160–165 ppm). Aromatic fluorophenyl protons appear as doublets (δ ~7.0–7.5 ppm) due to -coupling with fluorine .
- IR : Look for carbonyl stretches (C=O at ~1680–1720 cm) and oxadiazole ring vibrations (~1240–1280 cm) .
- X-ray Crystallography : and demonstrate that hydrogen bonding (e.g., C–H···N/F interactions) stabilizes the crystal lattice, with dihedral angles between aromatic rings critical for confirming spatial orientation .
Advanced Research Questions
Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of modifications to the oxadiazole and fluorophenyl moieties in this compound?
- Methodological Answer :
- Oxadiazole Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., –CF, ) or electron-donating groups (e.g., –OCH) to assess electronic effects on target binding. shows that trifluoromethyl groups enhance metabolic stability in similar GPR119 agonists .
- Fluorophenyl Positional Isomerism : Synthesize 3- or 2-fluorophenyl analogs to evaluate steric and electronic impacts. highlights that para-substitution on the phenyl ring maximizes receptor affinity in antipsychotic agents .
- Piperidine Substitution : Introduce methyl or hydroxyl groups at the 3-position of piperidine (as in ) to study conformational effects on bioavailability .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties and metabolic stability of this piperidine derivative?
- Methodological Answer :
- In Vitro Models :
- Hepatic Microsomes : Incubate the compound with human or rat liver microsomes (37°C, NADPH cofactor) to assess CYP450-mediated metabolism. emphasizes avoiding in vivo use if rapid clearance is observed .
- Plasma Stability Tests : Monitor degradation in plasma (pH 7.4, 37°C) over 24 hours. Piperidine derivatives often show improved stability over morpholine analogs .
- In Vivo Models :
- Rodent Studies : Administer the compound orally (10–50 mg/kg) to diabetic rats (as in ) to measure glucose-dependent insulin secretion. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis of half-life and AUC .
- Tissue Distribution : Use radiolabeled analogs (e.g., ) to track penetration across the blood-brain barrier, critical for CNS-targeted agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
